molecular formula C6H7O2P B7762840 phenylphosphinic acid

phenylphosphinic acid

Cat. No.: B7762840
M. Wt: 142.09 g/mol
InChI Key: MLCHBQKMVKNBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid derivatives followed by hydrolysis and purification steps. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by crystallization and purification techniques to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitrobenzoic acids.

    Reduction: Amino derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydroxyacetic acid moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxy-2-(3-nitrophenyl)acetic acid
  • (2S)-2-hydroxy-2-(2-nitrophenyl)acetic acid
  • (2S)-2-hydroxy-2-(4-aminophenyl)acetic acid

Uniqueness

(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid is unique due to its specific nitrophenyl substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro group influences the compound’s reactivity and interaction with other molecules, making it a valuable compound for targeted applications .

Properties

IUPAC Name

phenylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,9H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCHBQKMVKNBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779-48-2
Record name Phenylphosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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